molecular formula C23H25N3O5 B215535 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No. B215535
M. Wt: 423.5 g/mol
InChI Key: ISICJZJHKFVIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione, commonly known as "BRL-15572," is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. In

Mechanism of Action

BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of the D3 receptor, BRL-15572 can modulate dopamine signaling and affect a variety of physiological and behavioral processes.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a variety of biochemical and physiological effects, including modulation of dopamine signaling, inhibition of cancer cell growth, and potential therapeutic effects in addiction and other neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BRL-15572 in lab experiments is its high selectivity for the D3 receptor, which allows for more precise modulation of dopamine signaling. However, one limitation of BRL-15572 is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on BRL-15572, including:
1. Further studies on the role of the D3 receptor in addiction and reward pathways, and the potential therapeutic effects of D3 receptor antagonists in these disorders.
2. Development of more potent and selective D3 receptor antagonists based on the structure of BRL-15572.
3. Investigation of the potential anticancer effects of BRL-15572 and other D3 receptor antagonists in preclinical and clinical settings.
4. Exploration of the potential therapeutic effects of BRL-15572 in other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
In conclusion, BRL-15572 is a small molecule inhibitor with potential applications in a variety of scientific research areas. Its high selectivity for the D3 receptor and its ability to modulate dopamine signaling make it a valuable tool for studying the role of dopamine in various physiological and behavioral processes. While there are limitations to its use in certain experimental settings, BRL-15572 remains a promising compound with many potential future directions for research.

Synthesis Methods

BRL-15572 can be synthesized using a multi-step process that involves the reaction of 4-(4-methoxyphenyl)piperazine with 1,4-benzoquinone in the presence of a base to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine. This intermediate is then reacted with 2,5-dimethylpyrrole-3,4-dicarboxylic anhydride to form the final product, BRL-15572.

Scientific Research Applications

BRL-15572 has been shown to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience research, BRL-15572 has been used as a tool to study the role of dopamine receptors in addiction and reward pathways. In cancer research, BRL-15572 has been shown to inhibit the growth of certain types of cancer cells by targeting specific signaling pathways. In drug discovery, BRL-15572 has been used as a lead compound in the development of new drugs targeting dopamine receptors.

properties

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H25N3O5/c1-29-18-5-2-16(3-6-18)24-8-10-25(11-9-24)19-15-22(27)26(23(19)28)17-4-7-20-21(14-17)31-13-12-30-20/h2-7,14,19H,8-13,15H2,1H3

InChI Key

ISICJZJHKFVIDX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.